6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine
Description
6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6, a methyl group at position 2, and an amine at position 2. The methoxy and methyl substituents likely enhance solubility and modulate electronic effects, while the amine group provides a site for hydrogen bonding in biological targets.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,9H2,1-2H3 |
InChI Key |
KOPUUVJGDMPDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce 3-halo-2-methylimidazo[1,2-b]pyridazin-3-amine derivatives .
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine is its potential as a kinase inhibitor. Research indicates that it can inhibit various kinases, including TAK1 kinase, which is implicated in inflammatory responses and cancer progression. This inhibition suggests potential therapeutic applications in treating diseases characterized by aberrant kinase signaling pathways .
Antimicrobial Properties
Derivatives of this compound have also demonstrated antimicrobial properties, making them candidates for further development in pharmaceutical applications. The ability to inhibit microbial growth positions this compound as a potential agent in combating infections, particularly those resistant to conventional antibiotics.
Interaction Studies
Studies focusing on how this compound interacts with various biological targets are essential for guiding future modifications and improving the compound's therapeutic potential. These studies help in understanding the selectivity and efficacy of the compound against specific enzymes or receptors involved in disease processes.
Leishmaniasis Treatment Development
Recent studies have focused on optimizing imidazopyridines for treating visceral leishmaniasis, a neglected tropical disease. The incorporation of methoxy substitutions significantly improved selectivity indices for certain derivatives, indicating that structural modifications can enhance therapeutic efficacy against parasitic infections .
Kinase Inhibitor Development
Research has also indicated that compounds sharing structural features with this compound have been successful in inhibiting BCR-Abl kinase activity, which is crucial for treating certain types of leukemia. This highlights the potential of this compound class in developing effective cancer therapies .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[1,2-b]pyridazine scaffold is highly versatile, with substituents at positions 2, 3, and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Imidazo[1,2-b]pyridazine Derivatives
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility compared to chloro or nitro derivatives, which are more lipophilic .
- Synthetic Accessibility : Chloro and nitro derivatives are typically synthesized via Suzuki coupling or nucleophilic substitution, while methoxy groups require milder conditions (e.g., methoxylation with Cu catalysts) .
Biological Activity
6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound notable for its unique imidazo-pyridazine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor and antimicrobial agent. Understanding its biological activity is crucial for exploring therapeutic applications in various diseases, including cancer and infections.
- Molecular Formula : C8H10N4O
- Molecular Weight : Approximately 148.17 g/mol
The compound features a methoxy group at the 6-position and a methyl group at the 2-position of the imidazo ring, which contributes to its distinct chemical properties and biological interactions.
Research indicates that this compound primarily functions through the inhibition of specific kinases, notably TAK1 kinase. TAK1 plays a critical role in inflammatory responses and cancer progression, making it a significant target for therapeutic intervention. The compound's ability to inhibit kinase activity suggests potential applications in treating diseases characterized by aberrant kinase signaling pathways .
Biological Activity Overview
The biological activities of this compound include:
- Kinase Inhibition : The compound has demonstrated significant inhibitory effects on various kinases involved in cancer and inflammation .
- Antimicrobial Properties : Derivatives of this compound have shown promising antimicrobial activities, positioning them as candidates for further pharmaceutical development .
Inhibitory Activity Against Kinases
A study highlighted the compound's effectiveness in inhibiting TAK1 kinase, which is pivotal in mediating inflammatory responses. This inhibition could lead to reduced inflammation and tumor growth in cancer models. The structure-activity relationship (SAR) studies indicated that modifications to the imidazo ring could enhance selectivity and potency against specific kinases .
Antimicrobial Efficacy
In vitro assays have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent .
Comparative Analysis
| Compound Name | Structure Characteristics | Key Biological Activities |
|---|---|---|
| This compound | Contains methoxy and methyl groups on imidazo ring | Kinase inhibition, antimicrobial effects |
| 2-Methylimidazo[1,2-a]pyridine | Lacks pyridazine moiety; known mutagenic properties | Mutagenicity |
| 5-Methylimidazo[1,2-a]pyridine | Different methyl positioning; associated with carcinogenicity | Carcinogenicity |
This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its dual functionality as both a kinase inhibitor and an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
